molecular formula C24H28O4 B1253651 levistolide A CAS No. 89708-23-6

levistolide A

Cat. No. B1253651
CAS RN: 89708-23-6
M. Wt: 380.5 g/mol
InChI Key: UBBRXVRQZJSDAK-DZWUWFSDSA-N
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Description

Levistolide a, also known as isodiospyrin, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. Levistolide a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, levistolide a is primarily located in the membrane (predicted from logP). Outside of the human body, levistolide a can be found in herbs and spices and lovage. This makes levistolide a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Anticancer Properties

Levistolide A (LA), derived from traditional Chinese herbs, exhibits potential in cancer treatment. Studies have shown its effectiveness in inducing apoptosis in colon cancer cells through a ROS-mediated ER stress pathway, suggesting its utility in chemotherapy (Yang et al., 2017). Additionally, LA can enhance the efficacy of doxorubicin in treating multidrug-resistant leukemia cells by decreasing MDR1 expression and increasing intracellular doxorubicin concentration, thus sensitizing the cells to treatment (Ding et al., 2018). Further, LA has shown effectiveness in overcoming P-glycoprotein-mediated drug resistance in human breast carcinoma cells, indicating its potential as a novel P-gp modulator in cancer therapy (Chen et al., 2008).

Alzheimer’s Disease Treatment

LA has demonstrated efficacy in attenuating Alzheimer's pathology. In a study on an Alzheimer's disease mouse model, LA ameliorated memory deficits and cognitive decline, reduced Aβ generation and inflammatory response, and inhibited tau phosphorylation. This suggests LA as a potential candidate for Alzheimer’s treatment (Qu et al., 2020).

Gastrointestinal Protection

DLG, also known as levistolide A, has been found to release H2S and stabilize S-nitrosothiols, providing protection against ethanol-induced lesions on rat gastric mucosa. This indicates its potential use in treating gastric conditions (Velázquez-Moyado et al., 2018).

Pharmacokinetic Studies

Research on the pharmacokinetics of LA in rat plasma has been conducted to understand its absorption and distribution in the body. This is crucial for determining its therapeutic potential and optimizing its delivery in medicinal applications (He et al., 2015).

Progesterone-like Activity

Levistolide A has been evaluated for its progesterone-like activity. Some phthalides, including LA, have shown weak progesterone-like activity, indicating their potential in treatments requiring progesterone action (Lim et al., 2006).

properties

CAS RN

89708-23-6

Product Name

levistolide A

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

(6Z,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-

InChI Key

UBBRXVRQZJSDAK-DZWUWFSDSA-N

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(CC2)C4CCC3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1

SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

melting_point

112-113°C

physical_description

Solid

synonyms

(1Z,5S,5aS,8Z,10bS,10cS)-1,8-dibutylidene-5,5a,6,7,8,10b-hexahydro-1H-5,10c-ethanonaphtho(1,2-c:7,8-c')difuran-3,10-dione
levistilide A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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